molecular formula C16H20N2 B14358814 2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 91266-46-5

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B14358814
CAS No.: 91266-46-5
M. Wt: 240.34 g/mol
InChI Key: AUKCYNUYBQFDAK-UHFFFAOYSA-N
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Description

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylhydrazine with a suitable ketone, followed by cyclization, can yield the desired indazole derivative. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The phenyl and isopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or isopropyl moieties.

Scientific Research Applications

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindazole: Lacks the isopropyl group and tetrahydro structure.

    3-Isopropylindazole: Lacks the phenyl group.

    4,5,6,7-Tetrahydroindazole: Lacks both the phenyl and isopropyl groups.

Uniqueness

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its combination of a phenyl group, an isopropyl group, and a tetrahydroindazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

91266-46-5

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-phenyl-3-propan-2-yl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C16H20N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3

InChI Key

AUKCYNUYBQFDAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCCCC2=NN1C3=CC=CC=C3

Origin of Product

United States

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